Propyltris(trimethylsiloxy)silane

Description

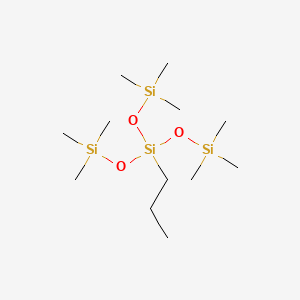

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[propyl-bis(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H34O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTUWEUXLNHYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H34O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462462 | |

| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60111-46-8 | |

| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Propyltris Trimethylsiloxy Silane and Its Derivatives

Established Synthetic Pathways

The creation of these organosilicon compounds relies on a selection of highly reliable and efficient reaction types that are fundamental to organometallic and organic chemistry.

Platinum-Catalyzed Hydrosilylation Approaches

Hydrosilylation is a cornerstone reaction in silicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene). wikipedia.org This reaction is most commonly facilitated by homogeneous platinum catalysts, which offer high efficiency and selectivity. prepchem.comrsc.org The process is a powerful tool for creating stable silicon-carbon linkages, forming the propyl bridge in the target molecules. wikipedia.org

A prominent example of this synthetic approach is the formation of 3-[tris(trimethylsiloxy)silyl]propyl methacrylate (B99206), a commercially significant monomer often used in the production of oxygen-permeable polymers. segla.com.ausigmaaldrich.com This reaction typically involves the platinum-catalyzed addition of a silane (B1218182) containing a Si-H bond, such as tris(trimethylsiloxy)silane (B155312), to an allyl-functionalized molecule like allyl methacrylate.

The reaction joins the silane to the allyl group's terminal carbon, an anti-Markovnikov addition, resulting in the desired propyl-linked structure. wikipedia.orgrsc.org While this specific transformation is representative, other precursors can be used. For instance, the related compound γ-methacryloxypropyl-tris(trimethylsiloxy)silane can be prepared via the hydrolysis of γ-methacryloxypropyl-trimethoxysilane with chlorotrimethylsilane. prepchem.com Another documented synthesis produces the target methacrylate structure by reacting 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl (B98337) acetate. chemicalbook.com

Table 1: Representative Hydrosilylation Reaction Components

| Reactant 1 (Alkene) | Reactant 2 (Silane) | Catalyst | Product |

|---|---|---|---|

| Allyl Methacrylate | Tris(trimethylsiloxy)silane | Platinum Complex (e.g., Karstedt's catalyst) | 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate |

| Allylamine (B125299) | Tris(trimethylsiloxy)silane | Platinum Complex (e.g., Speier's catalyst) | 3-[Tris(trimethylsiloxy)silyl]propylamine |

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. acs.orgnih.govpsu.edu This catalytic cycle effectively describes the step-by-step process through which the silane and alkene are combined.

The cycle involves the following key stages:

Oxidative Addition: The cycle begins with the oxidative addition of the hydrosilane (e.g., tris(trimethylsiloxy)silane) to the low-valent platinum(0) catalyst center. This step forms a platinum(II) intermediate containing both a hydride (Pt-H) and a silyl (B83357) (Pt-SiR₃) ligand. acs.orgnih.gov

Olefin Coordination: The alkene (e.g., allyl methacrylate) then coordinates to the platinum(II) complex. nih.gov

Migratory Insertion: In the rate-determining step, the coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This insertion is typically regioselective, leading to the formation of the anti-Markovnikov product where the silicon attaches to the terminal carbon of the original double bond. wikipedia.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the newly formed alkyl-silyl product from the platinum center. This step regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govpsu.edu

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the metal-silyl bond instead of the metal-hydride bond, but the classical mechanism is considered predominant for many systems. acs.orgresearchgate.net

Nucleophilic Acyl Substitution for Amine-Functionalized Derivatives

To create derivatives containing amide functionalities, a different set of reactions is employed, building upon the propyl-silane backbone established through hydrosilylation. Nucleophilic acyl substitution is the key transformation, allowing for the formation of a stable amide bond. libretexts.orgvanderbilt.edu

The synthesis of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide is a prime example of a multi-step process that combines hydrosilylation with nucleophilic acyl substitution. The synthesis proceeds in two main stages:

Formation of the Amine Precursor: First, an amino-functionalized silane is prepared. This is achieved via the platinum-catalyzed hydrosilylation of allylamine with tris(trimethylsiloxy)silane. The reaction yields 3-[tris(trimethylsiloxy)silyl]propylamine, the key intermediate which contains the required propyl-silane structure and a reactive primary amine group. sigmaaldrich.com

Amide Formation: The 3-[tris(trimethylsiloxy)silyl]propylamine is then reacted with an activated acrylic acid derivative, typically acryloyl chloride. The primary amine of the silane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride to form the target N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide. vanderbilt.eduuomustansiriyah.edu.iq

Table 2: Synthesis Pathway for N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide

| Step | Reactants | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | Allylamine + Tris(trimethylsiloxy)silane | Platinum-Catalyzed Hydrosilylation | 3-[Tris(trimethylsiloxy)silyl]propylamine |

| 2 | 3-[Tris(trimethylsiloxy)silyl]propylamine + Acryloyl Chloride | Nucleophilic Acyl Substitution | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide |

The formation of the amide bond from an amine and an acyl chloride follows a well-defined addition-elimination mechanism characteristic of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through two primary stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-[tris(trimethylsiloxy)silyl]propylamine on the electrophilic carbonyl carbon of acryloyl chloride. This attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. vanderbilt.edu

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often involving another amine molecule, neutralizes the resulting protonated amide to yield the final, stable N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide product. vanderbilt.edubyjus.com

This reaction is highly favorable because the resulting amide is significantly more stable than the starting acyl chloride. libretexts.org

Advanced Synthetic Strategies

The creation of propyltris(trimethylsiloxy)silane and its related macromers can be achieved through sophisticated chemical pathways that allow for precise control over the molecular architecture.

Catalytic Chain Transfer Polymerization for Macromer Synthesis

Catalytic chain transfer polymerization (CCTP) stands out as a highly efficient method for producing functional macromonomers. rsc.org This technique facilitates the synthesis of polymers with controlled molecular weights and specific end-groups. In the context of silane-based compounds, CCTP can be employed to create macromers where a polysiloxane chain is terminated with a polymerizable group. For instance, a derivative, 3-(methacryloyloxy)this compound (B108374), serves as a key monomer in forming siloxane-containing polymers. sigmaaldrich.com

The process involves a catalyst, often a cobalt complex, that efficiently transfers the growing polymer chain to a chain transfer agent (CTA). rsc.org Silanes themselves can act as effective chain transfer agents in certain polymerization reactions, such as those catalyzed by palladium-diimine complexes. researchgate.net This allows for the incorporation of the silicon-containing moiety as an end-group on the polymer chain. researchgate.net The molecular weight of the resulting macromer can be tuned by adjusting the concentration of the silane CTA. researchgate.net This approach has been successfully used to synthesize various block copolymers. nih.gov

Industrial-Scale Synthesis and Process Optimization

The industrial production of silanes often utilizes chlorosilane disproportionation. rsc.org However, this process is characterized by low thermodynamic equilibrium conversion. rsc.org A significant advancement in industrial synthesis is the use of reactive distillation (RD). This technique combines chemical reaction and distillation in a single unit, which can overcome equilibrium limitations by continuously removing products. rsc.org

Process optimization for silane synthesis focuses on enhancing efficiency and reducing energy consumption. For example, using dichlorosilane (B8785471) (DCS), a byproduct of the Siemens process, as a feedstock in an RD system can reduce energy consumption to as low as 22-35% of that required when using trichlorosilane (B8805176) (TCS). rsc.org This improvement is attributed to the more favorable thermodynamic and kinetic properties of DCS disproportionation. rsc.org The optimization of reaction conditions, such as catalyst loading and solvent-free dehydrocoupling, has led to remarkably high turnover frequencies in the synthesis of related silane copolymers. rsc.org

| Feedstock | Process | Relative Energy Consumption | Key Advantage |

| Trichlorosilane (TCS) | Conventional Fixed-Bed Reactor | High | Established Process |

| Trichlorosilane (TCS) | Reactive Distillation | ~25% of FBR | Improved Efficiency |

| Dichlorosilane (DCS) | Reactive Distillation | ~22-35% of TCS-based RD | Superior thermodynamics and kinetics |

This table presents a comparative overview of energy consumption for different silane production processes. rsc.org

Purity Assessment and Structural Elucidation in Synthetic Procedures

Following synthesis, rigorous purification and detailed structural analysis are imperative to ensure the desired product has been obtained at a high purity level.

Chromatographic Purification Techniques (e.g., Column Chromatography, Vacuum Distillation)

Column chromatography is a fundamental technique for purifying organic compounds based on their polarity. youtube.com For silane compounds, silica (B1680970) gel is a common stationary phase, and a non-polar solvent system acts as the mobile phase. youtube.com Less polar compounds travel through the column more quickly, allowing for separation from more polar impurities. youtube.com For compounds sensitive to the acidic nature of standard silica gel, the silica can be deactivated using a solvent system containing a small amount of an amine like triethylamine. rochester.edu Samples can be loaded onto the column directly if they are free-flowing liquids ("neat-loading"), dissolved in a minimal amount of solvent ("wet-loading"), or adsorbed onto a small amount of silica ("dry-loading"). orgsyn.org

Vacuum distillation is another critical purification method, particularly for high-boiling point liquids like this compound. Its derivative, 3-(methacryloyloxy)this compound, has a boiling point of 112-115 °C at a reduced pressure of 0.2 mm Hg. sigmaaldrich.comchemicalbook.com This technique allows for the distillation of compounds at temperatures lower than their atmospheric boiling points, preventing thermal decomposition. A synthesis of a derivative involved removing low-boiling impurities by rotary evaporation under reduced pressure, yielding a pure product. chemicalbook.com

Spectroscopic Validation of Synthesized Compounds

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments in the molecule. For 3-(methacryloyloxy)this compound, ¹H NMR spectra confirm the presence of protons associated with the methacrylate group, the propyl chain, and the trimethylsiloxy groups. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of a siloxy silane would show characteristic absorption bands corresponding to Si-O-Si linkages, C=O (carbonyl) from the methacrylate group, and C-H bonds. nih.govthermofisher.com

Raman Spectroscopy : This technique is also used to analyze the vibrational modes of the molecule and can be particularly useful for studying the formation of Si-O-Si networks during polymerization. rsc.orgresearchgate.net Characteristic bands for Si-O-Si bonds can be identified and monitored to understand reaction kinetics. researchgate.net

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook lists mass spectral data for related compounds like methyltris(trimethylsiloxy)silane, which is crucial for confirming the identity of the synthesized product. nist.gov

| Spectroscopic Technique | Information Obtained | Reference |

| ¹H and ¹³C NMR | Detailed structural information about H and C environments. | chemicalbook.comnih.gov |

| FTIR | Identification of functional groups (e.g., Si-O-Si, C=O). | nih.govthermofisher.com |

| Raman | Analysis of vibrational modes, especially Si-O-Si network formation. | rsc.orgresearchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | nist.gov |

This table summarizes the key spectroscopic techniques used for the validation of this compound and its derivatives.

Chemical Reactivity and Polymerization Dynamics of Propyltris Trimethylsiloxy Silane Monomers

Fundamental Reaction Pathways

The reactivity of propyltris(trimethylsiloxy)silane is primarily governed by the silicon-oxygen bonds and the propyl group, which can participate in various transformations. These reactions are foundational to the synthesis of a wide array of silicone-based materials.

Polymerization Reactions

This compound can undergo polymerization through several routes. The presence of the tris(trimethylsiloxy)silyl group allows for the formation of siloxane polymers. nbinno.com These polymerization reactions are crucial for creating materials with enhanced mechanical properties, such as those used in coatings, adhesives, and sealants. sigmaaldrich.comsigmaaldrich.com The monomer's structure, featuring unique siloxy functional groups, imparts hydrophobicity and thermal stability to the resulting polymers. sigmaaldrich.comsigmaaldrich.comchemicalbook.com For instance, it is used to synthesize silicone oil containing a methacryloyloxy alkyl group and to manufacture acrylic coatings that cure at room temperature. dakenchem.com

Hydrolysis Processes and Silanol (B1196071) Formation

A key reaction pathway for alkoxysilanes like this compound is hydrolysis, where the silicon-oxygen bonds of the trimethylsiloxy groups react with water. gelest.comresearchgate.net This process leads to the formation of silanol groups (Si-OH) and trimethylsilanol (B90980) as a byproduct. wikipedia.org The hydrolysis reaction is a critical first step in the formation of silicone networks, as the resulting silanols are highly reactive intermediates. gelest.com

The rate of hydrolysis can be influenced by factors such as pH. Generally, hydrolysis is promoted at low pH, leading to the efficient formation of silanol groups, while the subsequent condensation reaction is slower. researchgate.net At neutral pH, both hydrolysis and condensation are slow. researchgate.net In contrast, at high pH, condensation is significantly promoted, although hydrolysis still occurs at a slower rate than at low pH. researchgate.net The hydrolysis of the trimethylsiloxy groups can be represented by the following general reaction:

(CH₃)₃SiO[Si(CH₃)₂O]nR + H₂O → (CH₃)₃SiOH + HO[Si(CH₃)₂O]nR wikipedia.org

These newly formed silanols can then condense with other silanols or unreacted alkoxysilanes to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. gelest.comresearchgate.net

Nucleophilic Substitution Reactions at Silicon Centers

The silicon atom in this compound is electrophilic and can undergo nucleophilic substitution reactions. libretexts.orgelectronicsandbooks.com In these reactions, a nucleophile attacks the silicon center, leading to the displacement of one of the trimethylsiloxy groups. This reactivity is fundamental to many of its applications as a coupling agent and in the synthesis of more complex organosilicon structures. zhishangchemical.com

The mechanism of nucleophilic substitution at silicon can differ from that at a carbon center. libretexts.org It often proceeds through a pentacoordinate intermediate or a bimolecular (SN2-type) transition state. electronicsandbooks.com The nature of the nucleophile and the reaction conditions play a significant role in determining the reaction pathway and products. For example, in the presence of a suitable nucleophile, the trimethylsiloxy group can be replaced to form a new bond at the silicon center, a process that is integral to creating functionalized silanes and polymers. wikipedia.orgwiley-vch.de The reactivity of chlorosubstituted silanes in nucleophilic substitution with sodium azide (B81097) has been shown to be dependent on reaction temperature, time, and the length of the spacer between the silicon atom and the chloro group. univie.ac.at

Polymerization Mechanisms and Kinetics

The polymerization of this compound is a key process for the production of advanced materials. The methacrylate (B99206) group in a related compound, 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS), allows for polymerization via free radical mechanisms. nbinno.comsigmaaldrich.comsigmaaldrich.com

Free Radical Polymerization of this compound

Free radical polymerization is a common method for polymerizing vinyl monomers, and the methacrylate group in compounds like 3-(methacryloyloxy)this compound (B108374) makes it susceptible to this type of polymerization. nbinno.com This process is typically initiated by the decomposition of a radical initiator, which generates free radicals that then react with the monomer. youtube.comyoutube.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a controlled form of free radical polymerization, has been successfully applied to 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS). researchgate.net This technique allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. researchgate.net

Influence on Nucleation Mechanisms (e.g., Micellar, Coagulative)

The introduction of this compound, specifically its methacrylate derivative, into polymerization systems has a discernible impact on particle nucleation processes. Research on the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS) demonstrates that its presence induces a complex nucleation scenario. researchgate.net In addition to the expected micellar nucleation, the addition of the organosilicon monomer promotes a coagulative nucleation step. researchgate.net

Copolymerization Reactivity Ratios and Monomer Incorporation

The incorporation of this compound into copolymers is governed by the reactivity ratios of the comonomers. These ratios are crucial for understanding and predicting the final polymer structure. Studies involving the free-radical terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS) with methacrylic acid (MA) and dimethyl octyl ammonium (B1175870) styrene (B11656) sulfonate (DOASS) have been conducted to determine these values. researchgate.net The calculated reactivity ratios indicate that the different monomer units are distributed randomly along the polymer chains, leading to homogeneous copolymer compositions. researchgate.net This suggests that the reactivity of the growing polymer chain is primarily dependent on the nature of its terminal unit. researchgate.net

Binary and Terpolymerization Systems

This compound has been successfully incorporated into both binary and terpolymer systems. researchgate.netsegla.com.au A detailed study was performed on a terpolymer system initiated by azobis(isobutyronitrile) in dioxane, comprising 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS), methacrylic acid (MA), and dimethyl octyl ammonium styrene sulfonate (DOASS). researchgate.net Within this framework, the reactivity ratios for the three corresponding binary monomer pairs were calculated using established methods such as Fineman-Ross, Kelen-Tüdös, and Tidwell-Mortimer. researchgate.net The results from these calculations provide a quantitative measure of how readily each monomer adds to a growing polymer chain ending in either its own or the other monomer type.

Table 1: Reactivity Ratios for Copolymerization Systems Involving MPTS at 70°C Data sourced from a terpolymerization study in dioxane. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | Method | r1 (M1) | r2 (M2) |

| Methacrylic Acid (MA) | MPTS | Fineman-Ross | 0.44 | 1.10 |

| Methacrylic Acid (MA) | MPTS | Kelen-Tüdös | 0.45 | 1.05 |

| Methacrylic Acid (MA) | MPTS | Tidwell-Mortimer | 0.44 | 1.08 |

| MPTS | DOASS | Fineman-Ross | 0.90 | 0.20 |

| MPTS | DOASS | Kelen-Tüdös | 0.88 | 0.22 |

| MPTS | DOASS | Tidwell-Mortimer | 0.89 | 0.21 |

Predictive Models for Copolymer Composition

Predictive models are essential tools for designing copolymers with specific compositions and properties. For the terpolymer system of MPTS, MA, and DOASS, the experimentally determined reactivity ratios were used in established terpolymerization equations to calculate the average comonomer compositions in the resulting terpolymers. researchgate.net

A strong correlation was observed between the theoretically calculated compositions and the experimentally measured values. researchgate.net This agreement validates the predictive model and confirms that, for this system, the reactivity of the growing polymer chain is dictated almost exclusively by the terminal monomer unit. researchgate.net The model shows that the instantaneous compositions of the monomers within the terpolymer remain relatively constant up to a conversion of 70%. researchgate.net Beyond this point, the probability of forming sequences of identical monomers, specifically MPTS-MPTS-MPTS triads, increases significantly. researchgate.net

Advanced Reaction Studies

Surface-Triggered Tandem Coupling Reactions

This compound is a key reactant in advanced surface modification techniques, such as surface-triggered tandem coupling reactions. gelest.comresearchgate.net In this process, acryloxythis compound serves as a model compound that can be coupled to a surface in a one-pot reaction. gelest.comresearchgate.net The reaction is initiated by the interaction of a cyclic azasilane, such as N-methyl-aza-2,2,4-trimethylsilacyclopentane, with hydroxyl groups present on a substrate surface. gelest.comnih.gov

This surface interaction triggers a rapid, high-yield ring-opening of the cyclic azasilane, exposing a reactive secondary amine functionality. gelest.comresearchgate.net This newly available amine then participates in a subsequent tandem coupling reaction, performing a Michael addition with the acrylate (B77674) group of the this compound molecule. gelest.com Kinetic studies using 1H NMR spectroscopy showed that this coupling reaction with acryloxythis compound proceeds to completion within approximately 8 hours at 25°C and in about 2 hours at 50°C. gelest.com This method provides a facile, low-temperature route to creating self-assembled nanostructures and functional surfaces without generating byproducts. gelest.comresearchgate.net

Investigation of Intermolecular Interactions during Polymerization

While direct spectroscopic studies focusing solely on the intermolecular interactions of this compound during polymerization are not extensively detailed in the referenced literature, significant insights can be drawn from copolymerization reactivity data. researchgate.net In the radical terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS), the successful prediction of the final copolymer composition was achieved using models that only considered the identity of the terminal unit on the growing radical chain. researchgate.net

Advanced Materials Science Applications and Performance Enhancement

Silicone Hydrogel Development for Biomedical Applications

The development of silicone hydrogels has revolutionized the contact lens industry and opened new avenues for other biomedical applications. The incorporation of Propyltris(trimethylsiloxy)silane, often abbreviated as TRIS, is central to achieving the desired properties of these advanced materials. justia.com

Design and Synthesis of High Oxygen Permeability Hydrogels

A primary challenge in the design of materials for ocular applications is ensuring sufficient oxygen supply to the cornea. osaka-u.ac.jpgoogleapis.com this compound plays a pivotal role in addressing this challenge by significantly enhancing the oxygen permeability of hydrogel formulations. nih.gov

The exceptional oxygen permeability of hydrogels containing this compound is a direct result of its unique molecular structure. The tris(trimethylsiloxy)silyl groups provide a high degree of free volume within the polymer matrix, facilitating the diffusion of oxygen molecules. osaka-u.ac.jp Researchers have systematically investigated the relationship between the concentration of TRIS and the resulting oxygen permeability (Dk) of the hydrogel.

Studies have shown that increasing the content of this compound in the monomer mixture leads to a proportional increase in the Dk value of the final hydrogel. nih.gov For instance, in a study polymerizing TRIS with hydrophilic monomers like N,N-dimethylacrylamide (DMA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), the oxygen permeability was effectively modulated by the TRIS concentration. nih.gov This allows for the precise engineering of hydrogels with tailored oxygen transport properties to meet specific biomedical needs.

The following table illustrates the effect of varying monomer compositions on the oxygen permeability of silicone hydrogels.

| Hydrogel Formulation | This compound (wt%) | Hydrophilic Monomer (wt%) | Oxygen Permeability (Dk) (Barrer) | Reference |

| Formulation A | 20 | 80 | 50 | nih.gov |

| Formulation B | 30 | 70 | 75 | nih.gov |

| Formulation C | 40 | 60 | >100 |

Note: The specific hydrophilic monomers and crosslinkers used can also influence the final oxygen permeability.

The high oxygen permeability imparted by this compound is crucial for maintaining normal corneal physiology, especially during extended or continuous wear of contact lenses. osaka-u.ac.jp Adequate oxygen supply helps prevent corneal hypoxia, a condition that can lead to various complications such as corneal swelling, redness, and an increased risk of infection.

By facilitating a continuous flow of oxygen to the cornea, silicone hydrogels formulated with TRIS contribute to:

Reduced physiological stress on the cornea. osaka-u.ac.jp

Enhanced comfort for the wearer, particularly towards the end of the day. jnjvisioncare.ch

The feasibility of safe overnight wear of contact lenses. jnjvisioncare.ch

The improved corneal health and comfort associated with high-Dk silicone hydrogels have been a significant factor in their widespread adoption.

Microstructure and Phase Behavior in Silicone Hydrogels

Functional Coatings and Adhesives

This compound and its derivatives are highly effective in surface modification and adhesion promotion due to their dual-functionality. chemicalbook.comnbinno.com These molecules can chemically bond to inorganic materials while simultaneously presenting an organic-compatible interface, making them ideal for a wide range of coating and adhesive applications. dakenchem.comdakenchem.com

As a silane (B1218182) coupling agent, the molecule acts as a molecular bridge between inorganic substrates (like glass, silica (B1680970), or metals) and organic polymer matrices. researchgate.net The mechanism involves the hydrolysis of the silane's alkoxy or other labile groups in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. ccl.net These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of the inorganic substrate, forming stable, covalent Si-O-Substrate bonds. ccl.net

The propyl group and any additional organic functionality (like the methacrylate group in TRIS) extend away from the surface. This organic-friendly "tail" can then physically entangle or chemically react (e.g., via polymerization of the methacrylate group) with the polymer resin of a coating or adhesive. nbinno.comccl.net This creates a durable link across the interface, dramatically improving adhesion where it would otherwise be weak. researchgate.netdakenchem.com This bridging action is critical for preventing delamination, especially in environments with high moisture or thermal stress. ccl.net

The tris(trimethylsiloxy) portion of the molecule is inherently nonpolar and water-repellent. chemicalbook.com When this compound is applied to a surface, these bulky, hydrophobic groups orient outwards, creating a low-energy surface that resists wetting by water. gelest.comresearchgate.net This principle is widely used to impart hydrophobicity to various materials. fishersci.at

The process changes a hydrophilic surface, which readily attracts water, into a hydrophobic one. researchgate.netresearchgate.net The resulting modified surface exhibits a high water contact angle, causing water to bead up and roll off easily. researchgate.net Beyond just water repellency, the formation of a dense, cross-linked siloxane layer on the substrate enhances the durability of the surface. dakenchem.com This layer can protect the underlying material from moisture, corrosion, and weathering, thereby extending its service life. bibliotekanauki.pl

Table 2: Applications in Surface Modification

| Application | Function of this compound | Resulting Property |

|---|---|---|

| Water-Repellent Coatings | Hydrophobing Agent | Creates a low surface energy layer that repels water. gelest.comresearchgate.net |

| Anti-Stiction Coatings | Release Agent | Prevents adhesion of other materials to the treated surface. gelest.com |

| Architectural Protection | Sealer / Consolidant | Improves durability and resistance to weathering. bibliotekanauki.pl |

| Adhesion Promotion | Coupling Agent | Enhances the bond between a coating and the substrate. dakenchem.comresearchgate.netdakenchem.com |

In polymer composites, inorganic fillers like glass fibers, silica, or metal oxides are added to a polymer matrix to enhance properties such as strength, stiffness, or thermal stability. dakenchem.commdpi.com However, the interface between the hydrophilic filler and the hydrophobic polymer is often a point of weakness.

This compound serves as a crucial coupling agent to overcome this incompatibility. thermofisher.com It is used to pre-treat the surface of the filler particles. dakenchem.comdakenchem.com The silane bonds to the filler surface as described previously, while its organic group becomes available to interact with the surrounding polymer matrix during composite fabrication. nbinno.commdpi.com This improved interfacial bonding allows for more efficient stress transfer from the polymer matrix to the reinforcing filler, significantly enhancing the mechanical properties of the final composite material, including tensile strength, toughness, and impact resistance. nbinno.comresearchgate.net

Applications in Proteomics and Synthetic Chemistry

The unique molecular structure of 3-(Methacryloyloxy)this compound (B108374), which combines a reactive methacrylate group with a bulky, hydrophobic siloxane moiety, makes it a valuable tool in both proteomics and synthetic chemistry. Its utility stems from the distinct properties conferred by the tris(trimethylsiloxy)silyl group.

Utility as a Tetramethylsilane-Protected Silicate (B1173343) Compound

In the field of proteomics research, 3-(Methacryloyloxy)this compound is utilized as a tetramethylsilane-protected (TMS-protected) silicate compound. fishersci.atthermofisher.comlookchem.comzhishangchemical.comscbt.com This application leverages the compound's ability to create stable and hydrophobic surfaces or matrices. The bulky tris(trimethylsiloxy) groups serve to protect the core silicate structure, imparting significant thermal stability and hydrophobicity. chemicalbook.comsigmaaldrich.com This characteristic is crucial in proteomics for applications that may involve the stabilization of proteins or the modification of surfaces used in analytical techniques. fishersci.atzhishangchemical.com For instance, it can be used to create coatings that resist non-specific protein adsorption, a critical factor in developing reliable diagnostic and research tools.

Employment as Silyl (B83357) Building Blocks and Synthons

In synthetic chemistry, 3-(Methacryloyloxy)this compound serves as a versatile silyl building block and synthon. fishersci.atlookchem.comzhishangchemical.comchemicalbook.com A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound acts as a monomer in polymerization reactions, allowing for the introduction of the unique properties of the tris(trimethylsiloxy)silyl group into larger polymer chains. sigmaaldrich.comsigmaaldrich.com

The presence of the methacrylate functional group allows it to readily participate in free-radical polymerization. sigmaaldrich.com This makes it a key ingredient in the synthesis of specialized polymers, such as silicone hydrogels for ophthalmic devices like contact lenses. sigmaaldrich.comsigmaaldrich.comdakenchem.com In this context, the bulky siloxane portion of the molecule increases the free volume within the polymer matrix, which significantly enhances oxygen permeability without compromising the material's optical clarity. sigmaaldrich.comsigmaaldrich.com Furthermore, it is used to synthesize other materials, including acrylic coatings that cure at room temperature and specialty silicone oils. dakenchem.comdakenchem.com Its role as a building block is foundational to creating advanced materials with tailored properties such as hydrophobicity, thermal stability, and enhanced mechanical strength. sigmaaldrich.com

Research Findings and Compound Data

To provide a clearer understanding of the compound's characteristics and applications, the following data tables summarize its key properties and uses as documented in scientific literature.

Table 1: Physicochemical Properties of 3-(Methacryloyloxy)this compound

| Property | Value |

| CAS Number | 17096-07-0 scbt.comsigmaaldrich.comdakenchem.com |

| Molecular Formula | C₁₆H₃₈O₅Si₄ lookchem.comscbt.comdakenchem.com |

| Molecular Weight | 422.81 g/mol scbt.comsigmaaldrich.com |

| Appearance | Colorless liquid zhishangchemical.comchemicalbook.com |

| Boiling Point | 112-115 °C at 0.2 mmHg chemicalbook.comsigmaaldrich.com |

| Density | 0.918 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.419 chemicalbook.comsigmaaldrich.com |

| Water Solubility | Immiscible fishersci.atlookchem.comchemicalbook.com |

Table 2: Summary of Applications

| Field | Application | Function |

| Proteomics | TMS-protected silicate compound | Surface modification, protein stabilization fishersci.atthermofisher.comzhishangchemical.comscbt.com |

| Synthetic Chemistry | Silyl building block / Synthon | Monomer for specialty polymer synthesis lookchem.comzhishangchemical.comchemicalbook.com |

| Materials Science | Monomer for Hydrogels | Enhances oxygen permeability in contact lenses sigmaaldrich.comsigmaaldrich.comdakenchem.com |

| Materials Science | Precursor for Coatings | Fabricates anti-stain and oil-resistant textile coatings sigmaaldrich.com |

| Materials Science | Component in Adhesives | Improves adhesion and thermal stability sigmaaldrich.com |

Advanced Analytical and Characterization Techniques

Spectroscopic Methodologies for Structural and Compositional Analysis

A variety of sophisticated spectroscopic techniques are employed to elucidate the intricate molecular architecture and chemical composition of Propyltris(trimethylsiloxy)silane and its derivatives. These methods provide invaluable insights into the compound's structure, functional groups, and behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectra of compounds like 3-(Methacryloyloxy)this compound (B108374), a derivative of this compound, allow for the identification of protons in different parts of the molecule, such as the propyl chain and the trimethylsiloxy groups. chemicalbook.com Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov For instance, in the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS), methacrylic acid (MA), and dimethyl octyl ammonium (B1175870) styrene (B11656) sulfonate (DOASS), NMR was used to determine the reactivity ratios of the monomer pairs. researchgate.net The analysis indicated a random distribution of monomer units along the polymer chains, suggesting that the reactivity is primarily influenced by the terminal units of the growing polymer chain. researchgate.net

²⁹Si NMR is particularly powerful for studying silicon-containing compounds. It offers detailed information about the silicon framework, including the connectivity and substitution patterns of the silicon atoms. mdpi.com This technique is essential for characterizing the core structure of silane (B1218182) dendrimers and other complex polysilanes. mdpi.com

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Spectral Data for a this compound Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.1 | s | Protons of trimethylsilyl (B98337) groups |

| ¹H | ~0.6 | t | Protons of the CH₂ group adjacent to Si |

| ¹H | ~1.7 | m | Protons of the central CH₂ group of the propyl chain |

| ¹H | ~4.1 | t | Protons of the CH₂ group adjacent to the ester oxygen |

| ¹H | ~1.9, 5.5, 6.1 | s, s, s | Protons of the methacrylate (B99206) group |

| ¹³C | ~1.8 | - | Carbon of trimethylsilyl groups |

| ¹³C | ~9.2 | - | Carbon of the CH₂ group adjacent to Si |

| ¹³C | ~22.5 | - | Carbon of the central CH₂ group of the propyl chain |

| ¹³C | ~67.0 | - | Carbon of the CH₂ group adjacent to the ester oxygen |

| ¹³C | ~18.3, 125.2, 136.4 | - | Carbons of the methacrylate group |

Note: The exact chemical shifts may vary depending on the solvent and specific derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Surface Modification

Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in this compound and for monitoring its role in surface modification. researchgate.net The FTIR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov

For this compound and its derivatives, key vibrational bands include those for Si-O-Si, C-H, and any functional groups attached to the propyl chain. researchgate.net For example, in 3-(Methacryloyloxy)this compound, characteristic peaks for the carbonyl (C=O) and carbon-carbon double bond (C=C) of the methacrylate group would be prominent. thermofisher.com FTIR can confirm the presence of these functional groups and is also used to study the hydrolysis and condensation reactions of silanes, as well as the formation of silane layers on various substrates. nih.govresearchgate.net

Interactive Data Table: Typical FTIR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2960-2850 | C-H stretch | Alkyl groups |

| 1720-1700 | C=O stretch | Ester (if present) |

| 1640-1620 | C=C stretch | Alkene (if present) |

| 1260-1250 | Si-CH₃ deformation | Trimethylsilyl groups |

| 1100-1000 | Si-O-Si stretch | Siloxane backbone |

| 840 | Si-C stretch |

Raman Spectroscopy for Material Structure and Water States

Raman spectroscopy complements FTIR by providing information about the vibrational modes of a molecule, particularly those that are less active in infrared absorption. It is a valuable technique for studying the structure of materials incorporating this compound. For instance, in the analysis of 3-(Methacryloyloxy)this compound, Raman spectra can be obtained to further confirm the molecular structure. nih.gov The technique is sensitive to the non-polar bonds and symmetric vibrations, making it useful for analyzing the siloxane backbone and the hydrocarbon portions of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When this compound is used to modify a surface, XPS can confirm the presence of silicon, oxygen, and carbon from the silane layer. mdpi.com The high-resolution spectra of the Si 2p, O 1s, and C 1s regions provide detailed information about the chemical bonding environment. nih.gov For example, analysis of the Si 2p peak can distinguish between silicon in the silane and silicon in a silica (B1680970) substrate. Angle-resolved XPS (ARXPS) can further provide information on the thickness and uniformity of the deposited silane layer. mdpi.comnih.gov

Solid-State Nuclear Magnetic Resonance for Polymer Network Analysis

Solid-State Nuclear Magnetic Resonance (ssNMR) is indispensable for analyzing the structure and dynamics of polymer networks formed using this compound as a crosslinking agent. Unlike solution NMR, ssNMR can provide information about the structure of insoluble, cross-linked materials. conicet.gov.ar For example, ssNMR has been used to study polymer networks synthesized with phenyltris(dimethylsiloxy)silane (B94767) as a cross-linker, providing insights into the network structure, such as cross-link density and the presence of dangling chain ends. conicet.gov.ar ²⁹Si CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR is particularly useful for studying the reactions of silanes with surfaces, such as zeolites, by distinguishing between different silicon species formed upon adsorption and reaction. uni-muenchen.de

Microscopic and Imaging Techniques for Morphological and Surface Studies

Microscopic techniques are crucial for visualizing the effects of this compound when it is used to modify surfaces. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to study the topography and morphology of surfaces treated with this silane. For instance, after treating flax fibers with silane compounds, SEM can reveal changes in the surface texture and confirm the presence of a coating. nih.gov Similarly, AFM can be used to assess the roughness of a surface at the nanoscale, which can be influenced by the silanization process. nih.gov These imaging techniques provide a visual confirmation of the successful application and effect of the silane treatment on a substrate.

Scanning Electron Microscopy (SEM) for Nanoparticle and Surface Adhesion Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the size, shape, and surface topography of nanoparticles and films. oxinst.com While specific SEM studies focusing solely on this compound are not prevalent in the reviewed literature, the methodology is widely applied to analogous silane-modified materials. For instance, SEM has been instrumental in verifying the nanoscale distribution of colloidal silica nanoparticles modified with similar silanes, such as 3-(methacryloyloxy) propyl trimethoxysilane. uu.nl In such studies, SEM images confirm that the nanoparticles are well-dispersed, typically with particle sizes in the range of 20–30 nm. uu.nl

The quality of SEM analysis is highly dependent on sample preparation to ensure that the images are representative of the material. oxinst.com For nanoparticle analysis, high-resolution SEM can provide detailed morphological data, which is crucial for understanding how these particles are integrated into a polymer matrix. researchgate.net

In the context of surface adhesion, SEM can be used to examine the interface between a coating and a substrate. For coatings containing the related monomer, 3-methacryloyloxythis compound, a known issue is the loss of adhesion on hydrated surfaces or highly flexible areas. paint.org SEM analysis of the coating's cross-section or surface after stress or environmental exposure can reveal fractures, delamination, or changes in surface texture, providing insights into the mechanisms of adhesion failure. The technique can also be used to study the surface of materials like silanized zirconium oxide nanoparticles, where silane coupling agents are used to improve adhesive properties and compatibility with polymer matrices. thermofisher.com

Transmission Electron Microscopy (TEM) for Internal Structure and Morphology

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM, enabling the detailed investigation of a material's internal structure, morphology, and the dispersion of nanoparticles within a matrix. nih.govresearchgate.net TEM is particularly well-suited for analyzing the internal mesoporous structure of silica-based materials. researchgate.net The technique uses a focused electron beam that passes through an ultra-thin sample, allowing for the visualization of internal features down to the atomic level. nih.govresearchgate.net

In studies of materials analogous to those containing this compound, TEM has been essential. For example, in the characterization of colloidal silica nanoparticles modified with a related silane, TEM images confirmed the nanoscale distribution and particle size of 20-30 nm. uu.nl For block copolymers, TEM can be used to visualize the nanophase-separated structures, although analysis is typically performed in a vacuum, which may not represent the material's state in a liquid environment. nist.gov

Modern TEM techniques, including Scanning Transmission Electron Microscopy (STEM), allow for various imaging modes. Bright-Field (BF) imaging can highlight differences in mass and thickness, while High-Angle Annular Dark-Field (HAADF) imaging provides contrast based on atomic number, which is useful for identifying the distribution of different elements within the sample. uzh.ch These capabilities are crucial for understanding how silane-containing monomers are incorporated into a polymer and influence the final morphology.

Atomic Force Microscopy (AFM) for Nanophase-Separated Structures and Topography

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography and nanostructured phases of polymer films at the nanoscale. It is particularly powerful for studying materials in aqueous environments, providing insights that are not accessible through vacuum-based techniques like TEM. nist.gov

A notable application of AFM is the characterization of block copolymer thin films composed of poly(2-methacryloyloxyethyl phosphorylcholine) and poly(3-(methacryloyloxy) propyl-tris(trimethylsilyloxy) silane). nist.govbiochempeg.com In these studies, AFM was used to investigate the nanophase-separated structure in an aqueous solution. The research employed two different AFM modes:

Amplitude-Modulated Scanning Mode: While common for visualizing chemical distribution through phase-delay images, this mode struggled to clearly resolve the nanophase-separated structure of the copolymer. nist.gov

Force-Spectroscopic Mapping Mode: This mode proved superior, clearly revealing a mismatch between the nanophase arrangement and the surface topography. It provided a better resolution of the nanophase arrangement. nist.govbiochempeg.com

By combining both modes, researchers were able to deduce the three-dimensional structure of the copolymer films. nist.govbiochempeg.com This analysis is critical for biomedical applications where the specific surface structure in a liquid environment governs the material's interaction with biological systems. nist.gov

AFM is also used more generally to characterize the surface topography of silane-modified surfaces. acs.org The root mean square (RMS) roughness is a key parameter derived from AFM topography images, providing a quantitative measure of surface smoothness. For example, in studies of other polymer films, RMS roughness values are used to compare the effects of different treatments on surface morphology. researchgate.net

| AFM Mode | Key Finding | Advantage/Disadvantage |

|---|---|---|

| Amplitude-Modulated Scanning | Could not clearly resolve the nanophase-separated structure. | Commonly used for chemical distribution but less effective for this specific copolymer structure in liquid. |

| Force-Spectroscopic Mapping | Clearly revealed a mismatch between nanophase arrangement and topography. | Provided better resolution of the nanophase arrangement, enabling deduction of the 3D structure. |

Confocal Laser Scanning Microscopy for Spatial Distribution of Components

Confocal Laser Scanning Microscopy (CLSM), often used in its Raman imaging modality (Confocal Raman Microscopy), is a non-destructive technique for analyzing the three-dimensional spatial distribution of chemical components within a material. uu.nlnist.gov It provides molecular information with high spatial resolution, making it ideal for studying polymer blends, laminates, and coatings. thermofisher.combiochempeg.com

While direct CLSM studies of this compound were not identified, the technique's application can be understood from research on similar systems. To visualize a specific component like a silane-containing polymer, it often needs to be fluorescently labeled. Silanes can be functionalized with fluorescent dyes such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine. This is achieved by first modifying a surface or particle with an amine-terminated silane, which then reacts with the dye. Once labeled, the spatial distribution of the silane-functionalized component can be imaged.

CLSM has been used to:

Confirm Uniform Distribution: In acrylic paint films, Confocal Raman Microscopy confirmed the uniform spatial distribution of a styrenated additive throughout the film. nist.gov

Analyze Multi-Layer Films: The technique can generate rapid depth profiles of multi-layer polymer films with a spatial resolution of about 2 µm, allowing for the identification and thickness estimation of constituent layers. biochempeg.com

Image Labeled Cells and Particles: In biomedical applications, CLSM is used to visualize fluorescently labeled nanoparticles within cells or to map the spatial distribution of cells within a polymer scaffold. paint.orgacs.org

For a polymer system incorporating this compound, a fluorescently-tagged version of the monomer or a co-monomer could be used. CLSM could then generate a 3D map showing how the silane-containing polymer is distributed within the bulk material, whether it migrates to the surface, or how it is arranged in a blend with other polymers.

X-ray Reflectometry (XRR) for Thin Film Density and Stability

X-ray Reflectometry (XRR) is a powerful, non-destructive analytical technique used to determine the thickness, surface/interface roughness, and electron density of thin films and multilayered structures. From the electron density, the mass density of the film can be calculated. The method is applicable to both crystalline and amorphous films and can characterize layers ranging from approximately 1 nm to several hundred nanometers in thickness.

The XRR technique involves directing a beam of X-rays at a very small angle of incidence to a flat surface. By measuring the intensity of the reflected X-rays as the angle is varied, an interference pattern is generated. Analysis of this pattern provides key information:

Film Thickness: Determined from the periodicity of the interference oscillations.

Density: Calculated from the critical angle at which total reflection ceases.

Roughness: Inferred from the rate at which the reflectivity decreases with increasing angle.

While no XRR studies specifically on this compound films were found, the technique is routinely applied to similar material systems. For example, XRR has been used to investigate the density profiles of thin poly(methyl methacrylate) (PMMA) films on silicon wafers, revealing an increase in density near the substrate interface. Furthermore, time-resolved XRR can be used to study the thermal stability of thin films by monitoring changes in layer thickness and interfacial roughness during heating, providing insights into processes like interdiffusion and phase formation. For a thin film made from a polymer containing this compound, XRR could precisely measure its density and thickness, and assess its stability upon annealing by detecting changes in these parameters.

| Parameter | Derived From | Application |

|---|---|---|

| Film Thickness | Periodicity of interference fringes | Precise measurement of coating thickness (1 nm - several hundred nm). |

| Film Density | Critical angle of total reflection | Determining material packing and uniformity in the thin film state. |

| Surface & Interface Roughness | Decay rate of reflected intensity | Assessing the quality of interfaces in multilayer structures and surface smoothness. |

| Thermal Stability | Changes in thickness, density, or roughness over time/temperature | Studying interfacial reactions, diffusion, and degradation processes. |

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides a molecular-level lens to understand and predict the behavior of compounds like this compound. These methods are used to investigate reaction mechanisms, thermochemistry, and structural properties that are often difficult to probe experimentally.

Molecular Modeling and Simulation for Reaction Mechanisms

Understanding the reaction mechanisms of silanes is crucial for controlling polymerization and surface modification processes. For the related compound 3-(Methacryloyloxy)this compound, the precise molecular mechanism is considered complex, but it is believed to proceed via a nucleophilic attack on the silane group, which is then followed by a condensation reaction.

Molecular modeling and simulation techniques, particularly Density Functional Theory (DFT), are powerful tools for elucidating such mechanisms. Researchers conduct computational benchmark studies to evaluate the accuracy of different DFT functionals and basis sets for modeling organosilicon chemistry. These studies model reactions such as the hydrolysis of chlorosilanes and the condensation of silanols to form siloxanes, which are fundamental steps in the chemistry of many silane coupling agents.

Key applications of these computational approaches include:

Reaction Energetics: Calculating the thermochemistry (e.g., reaction enthalpies) of key reaction steps to determine the most likely pathways.

Intermediate Structures: Modeling the geometry of transient intermediates, such as the Pt–H–Si intermediate formed during the platinum-catalyzed hydrosilylation reaction used to synthesize some silanes.

Polymerization Behavior: In the context of polymerization, computational methods can complement experimental findings. For instance, in the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS), experimental methods were used to determine reactivity ratios, which indicate that monomer units are randomly distributed along the polymer chains. Computational models could further explore the energetics of the free-radical species involved to explain these observed reactivities.

Material Design: Simulations can guide the design of new materials. For example, the structure of novel silicone resins can be designed based on computational simulations (e.g., using the B3LYP functional) before they are synthesized in the lab.

These computational tools provide invaluable insights into the fundamental chemical processes governing the application of this compound and its derivatives.

for this compound

The elucidation of the complex three-dimensional structure and bonding characteristics of organosilicon compounds like this compound relies on a suite of advanced analytical techniques. Among these, vibrational spectroscopy, coupled with theoretical calculations, provides profound insights into the molecule's dynamic behavior.

The theoretical analysis of molecular vibrations is a powerful tool for understanding the fundamental aspects of molecular structure and bonding. jkps.or.kr By employing computational quantum chemistry methods, it is possible to predict the vibrational frequencies and modes of a molecule, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison allows for a detailed and accurate assignment of the observed spectral bands to specific atomic motions within the molecule.

Research on compounds structurally similar to this compound, such as tris(trimethylsilyl)silane (B43935) derivatives, has demonstrated the efficacy of these theoretical approaches. jkps.or.kr Methodologies like Hartree-Fock (HF) and Density-Functional Theory (DFT) are commonly utilized to perform these calculations. jkps.or.kr DFT methods, in particular, which incorporate electron correlation effects, have been shown to provide excellent agreement with experimental results for silane and siloxane systems.

In a typical study, the geometry of the molecule is first optimized to find its most stable conformation (lowest energy state). Following this, the vibrational frequencies are calculated. These calculated frequencies often require scaling to correct for approximations inherent in the theoretical models and to account for environmental effects not present in the gas-phase calculations. jkps.or.kr The resulting scaled theoretical spectra can then be directly compared with experimental IR and Raman spectra, enabling a one-to-one correspondence between calculated and observed vibrational modes. jkps.or.kr This process allows for an unequivocal assignment of the fundamental vibrations of the molecule. jkps.or.kr

For instance, in the study of tris(trimethylsilyl)silane derivatives, researchers were able to cleanly observe and assign the Si-H stretching fundamental, skeletal vibrations involving Si-Si bonds, and pure Si-O stretching modes. jkps.or.kr The intensities of these vibrations in both IR and Raman spectra were also calculated, providing further confirmation of the assignments. jkps.or.kr The strong intensity of the Si-O stretching in the IR spectrum, for example, is a direct reflection of the significant difference in electronegativity between silicon and oxygen atoms. jkps.or.kr

The following table presents a selection of theoretically calculated vibrational frequencies and their assignments for a related compound, tris(trimethylsilyl)silane. This data illustrates the type of information that can be obtained from such theoretical analyses.

Interactive Data Table: Theoretical Vibrational Frequencies and Assignments for Tris(trimethylsilyl)silane

| Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Vibrational Assignment |

| 2955 | 2954 | 2955 | C-H asymmetric stretching |

| 2897 | 2897 | 2898 | C-H symmetric stretching |

| 2085 | 2052 | 2048 | Si-H stretching |

| 1404 | 1405 | 1406 | C-H asymmetric deformation |

| 1247 | 1247 | 1247 | C-H symmetric deformation |

| 839 | 839 | 838 | CH₃ rocking |

| 688 | 688 | 688 | Si-C asymmetric stretching |

| 623 | 623 | 623 | Si-C symmetric stretching |

| 370 | 370 | 369 | Si-Si asymmetric stretching |

| 251 | 250 | 250 | Si-C bending |

Data sourced from a study on tris(trimethylsilyl)silane derivatives and is intended to be representative of the analytical method. jkps.or.kr

Comparative Research and Future Directions

Comparative Analysis with Related Organosilicon Compounds

A comparative analysis of Propyltris(trimethylsiloxy)silane with its structural and functional analogues is crucial for understanding its specific advantages and limitations in various applications. This analysis encompasses a review of similar structures, a benchmark of performance, and a consideration of synthetic complexity and cost.

Structural and Functional Analogues (e.g., Trimethoxysilyl, Bis-siloxy Analogs, Acrylamide (B121943) vs. Methacrylate (B99206) Derivatives)

This compound is part of a large family of organofunctional silanes used to couple organic and inorganic materials. shinetsusilicone-global.com Its performance and function are best understood by comparing it to analogues with variations in their hydrolyzable groups and organic functionalities.

Trimethoxysilyl vs. Tris(trimethylsiloxy)silyl: The most common analogues are those containing methoxy (B1213986) (-OCH3) or ethoxy (-OC2H5) groups instead of the trimethylsiloxy (-OSi(CH3)3) groups. Trimethoxysilyl groups are known to hydrolyze more rapidly than ethoxy groups, a factor that influences the speed of surface treatment and the working time of formulations. shinetsusilicone-global.com The tris(trimethylsiloxy)silyl group in this compound offers a distinct hydrolytic stability profile. While direct comparative studies are limited, the bulky trimethylsilyl (B98337) groups are expected to provide greater steric hindrance, potentially slowing the hydrolysis rate compared to trimethoxysilyl analogues. This could be advantageous in applications requiring a longer pot life or controlled reaction kinetics.

Bis-siloxy Analogs: Bis-silane structures, which contain two silicon atoms, are another important class of analogues. These can be bridged or pendant dipodal silanes. Dipodal silanes, with two silicon atoms capable of bonding to a surface, have demonstrated markedly improved resistance to hydrolysis in acidic and brine environments compared to conventional single-silicon silanes. nih.gov This enhanced stability is attributed to the potential for a more robust, cross-linked network at the interface.

Performance Benchmarking in Specific Applications

The performance of this compound and its analogues is highly application-dependent. One area where detailed comparisons have been made is in dental composites, where silane (B1218182) coupling agents are crucial for bonding the inorganic filler to the polymer matrix. nih.gov

In a study evaluating the shear bond strength of a composite resin to titanium, γ-methacryloxypropyltrimethoxysilane (a trimethoxysilyl analogue) demonstrated a high shear bond strength of 20.4 MPa. nih.govgoogleapis.com This highlights the effectiveness of trimethoxysilyl silanes as coupling agents in this application. While direct data for the tris(trimethylsiloxy)silyl analogue in the same test is unavailable, the principles of hydrolytic stability and interfacial bond formation suggest that it would also perform as an effective coupling agent, with potential differences in curing time and long-term stability.

The choice between methoxy and ethoxy functional groups on silanes also impacts performance. Methoxy-type silane coupling agents have shown higher reactivity towards hydrolysis compared to ethoxy-type agents, leading to superior silanization on silica (B1680970) filler surfaces and improved mechanical properties in silica/rubber composites. mdpi.com

Below is a comparative table summarizing the key features of this compound analogues.

| Feature | This compound | Trimethoxysilyl Analogue | Bis-siloxy Analogue |

| Hydrolytic Stability | Potentially higher due to steric hindrance | Generally lower than siloxy analogues | Markedly improved resistance to hydrolysis |

| Reactivity | Moderate, influenced by bulky groups | High, rapid hydrolysis | Dependent on specific structure |

| Adhesion Promotion | Effective coupling agent | Proven high shear bond strength in composites | Forms a more robust interfacial layer |

| Primary Applications | Coatings, composites, surface modification | Dental composites, adhesives, coatings | High-durability coatings, composites in harsh environments |

Cost-Benefit Analysis of Synthetic Complexity

The synthesis of organofunctional silanes is a multi-step process that influences their final cost. The production of this compound derivatives can be achieved through the reaction of a corresponding trimethoxysilane with trimethylsilyl acetate. shinetsusilicone-global.com This adds a step to the synthesis compared to simply using the trimethoxysilane precursor, which would increase the manufacturing cost.

Cost Considerations:

Raw Materials: The cost of trimethylsilylating agents adds to the production expense of tris(trimethylsiloxy)silyl derivatives compared to their methoxy or ethoxy counterparts.

Synthesis Steps: Additional reaction and purification steps increase processing time and resource consumption.

Yield and Purity: The efficiency of the synthesis and the required purity for specific applications will also impact the final cost. For high-purity applications, such as in the biomedical field, more rigorous and costly purification methods are necessary.

Benefit Analysis:

Enhanced Stability: The potential for improved hydrolytic stability and durability in demanding applications may justify the higher cost of this compound and its derivatives.

Controlled Reactivity: The slower hydrolysis rate could be a significant processing advantage in certain formulations, reducing waste and improving product consistency.

Specialized Applications: For high-value applications where performance and longevity are critical, the benefits of using a more complex silane can outweigh the initial cost.

The global market for silane coupling agents was valued at USD 1.21 billion in 2022 and is projected to grow, indicating a strong demand for these materials in various industries, including construction, automotive, and electronics. verifiedmarketresearch.com This growth is driven by the need for high-performance materials with improved adhesion, durability, and water resistance. verifiedmarketresearch.com

Emerging Research Areas and Unexplored Potentials

The unique properties of this compound make it a candidate for investigation in several cutting-edge research areas. Its ability to modify surfaces and its compatibility with organic systems open up possibilities in nanobiotechnology and advanced controlled release systems.

Integration in Novel Nanobiotechnology Systems

The surface modification of nanoparticles is a critical aspect of nanobiotechnology, enabling their use in diagnostics, drug delivery, and bio-imaging. Organosilanes are widely used for this purpose. This compound, with its bulky and hydrophobic tris(trimethylsiloxy)silyl group, could offer unique advantages in this field.

Quantum Dot Functionalization: Quantum dots (QDs) are semiconductor nanocrystals with size-tunable optical properties. Their surface chemistry is crucial for their stability and function in biological environments. Silanization is a common method for surface modification of QDs. sciparkpub.comresearchgate.netrsc.org The use of this compound could create a stable, hydrophobic shell around QDs, which could then be further functionalized for specific biological targeting. This hydrophobic layer may also enhance the quantum yield and stability of the QDs in aqueous environments.

Microfluidics and Lab-on-a-Chip Devices: The surface properties of microfluidic channels are critical for controlling fluid flow and preventing the non-specific adhesion of biomolecules. nih.govcaister.com Silanization is a key technique for modifying the surfaces of materials like glass and polymers used in these devices. platypustech.comsemanticscholar.org this compound could be used to create hydrophobic surfaces in microfluidic channels, which is beneficial for applications such as droplet-based microfluidics.

Controlled Release Systems Beyond Drug Delivery

The principle of controlled release is applicable to a wide range of industries beyond pharmaceuticals. Organosilicon compounds are being explored for their potential in the controlled delivery of various active substances.

Marine Antifouling Coatings: Biofouling on marine vessels and structures is a significant problem. rsc.org One approach to combat this is the use of fouling-release coatings, which are low-surface-energy coatings that prevent the firm attachment of marine organisms. nih.gov Silicone-based coatings are widely used for this purpose. nih.govrsc.orgpolymer.cn this compound could be incorporated into these coatings to enhance their hydrophobicity and durability. Furthermore, such coatings can be designed to facilitate the controlled release of environmentally friendly antifouling agents. polymer.cn

Agrochemicals: Organosilicone compounds are used as adjuvants in agriculture to improve the spreading and uptake of pesticides and herbicides. nih.gov There is potential to develop controlled-release formulations where the active ingredient is encapsulated within a silane-based matrix. This would allow for a slower, more sustained release of the agrochemical, reducing the environmental impact and improving efficiency.

Fragrances: The controlled release of fragrances is a key technology in the cosmetics and consumer products industries. Polydimethylsiloxane (PDMS) has been shown to be an effective medium for the storage and controlled release of volatile organic compounds from essential oils. mdpi.com The incorporation of functional silanes like this compound into such systems could allow for the tuning of the release profile and the creation of longer-lasting fragrance delivery systems.

Persistent Challenges and Future Research Perspectives

A significant challenge in polymer synthesis involving this compound lies in optimizing its compatibility with other monomers during copolymerization. The successful creation of copolymers with desired properties depends heavily on the reactivity of the individual monomers. The inherent differences in reactivity between a bulky silane monomer and a potentially more reactive comonomer can lead to non-uniform polymer chains and heterogeneous material properties.

The concept of **monomer reactivity ratios (r₁ and r₂) ** is crucial for understanding and predicting copolymer composition. fiveable.me These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. fiveable.me For instance, in the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (TMSPM), a related silane monomer, with N-vinyl pyrrolidone (NVP), the reactivity ratios were found to be r₁(TMSPM) = 3.722 and r₂(NVP) = 0.097. This indicates that a growing chain ending in TMSPM strongly prefers to add another TMSPM monomer, while a chain ending in NVP is more likely to add a TMSPM monomer than another NVP. Such disparities in reactivity present a challenge to achieving random copolymers and can lead to compositional drift as the reaction progresses.

Future research must focus on strategies to manage these reactivity differences. Key areas of investigation include:

Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization of various vinyl monomers. specificpolymers.comsigmaaldrich.com By carefully selecting the RAFT agent based on the monomer classes involved, it's possible to synthesize block copolymers and polymers with narrow molecular weight distributions, thereby mitigating the effects of disparate monomer reactivities. specificpolymers.com

Solvent Effects: The choice of solvent can influence the apparent reactivity ratios of comonomer pairs, a phenomenon described by the "bootstrap model". tue.nl Research into solvent systems that can modulate the relative reactivities of this compound and its comonomers could lead to more homogeneous copolymer compositions.

Monomer Feed Strategies: Instead of a batch reaction, employing a semi-batch process where the more reactive monomer is fed gradually into the reaction mixture can help maintain a constant monomer ratio, leading to a more uniform copolymer composition.

The following table outlines the challenges and potential research directions for optimizing copolymerization.

| Challenge | Description | Future Research Perspectives |

| Disparate Reactivity Ratios | Significant differences in the rate at which monomers add to the growing polymer chain, leading to compositional heterogeneity. fiveable.me | Investigation of controlled polymerization techniques (e.g., RAFT) to better mediate the reaction. specificpolymers.com |

| Steric Hindrance | The bulky tris(trimethylsiloxy)silyl group may sterically hinder the approach of comonomers to the active center of the growing polymer chain. | Design of new initiator systems or catalysts that can overcome steric barriers. |

| Phase Separation | Poor miscibility between the siloxane-rich polymer and the comonomer or growing polymer chain can lead to phase separation during polymerization. | Exploration of compatibilizing agents or solvent systems that promote homogeneity throughout the polymerization process. |

A persistent challenge for materials derived from this compound is ensuring their long-term stability, particularly in aqueous and biological settings. The siloxane (Si-O-Si) and silicon-oxygen bonds formed with substrates are susceptible to hydrolysis. nih.gov This degradation can compromise the structural integrity and performance of the material over time.

In aqueous environments, the hydrolysis of silane coupling agent layers can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net The covalent bonds formed between silanes and inorganic surfaces can be reversible, especially under exposure to high humidity and elevated temperatures, leading to a reduction in coupling efficiency. researchgate.netacs.org Research on composites has shown that heating in 100°C water can lead to a decrease in tensile strength for materials treated with certain silanes, indicating hydrolytic degradation. nih.gov

Biological environments present an even more complex challenge due to the presence of water, salts, and enzymes that can accelerate degradation. researchgate.net For biomedical applications, the stability of the material is paramount. Silane coupling agents are used to form stable networks in medical devices, but this stability can be compromised over time. aip.org

Future research should be directed towards enhancing the hydrolytic stability of polymers and coatings incorporating this compound. Potential strategies include: